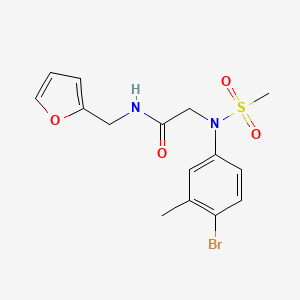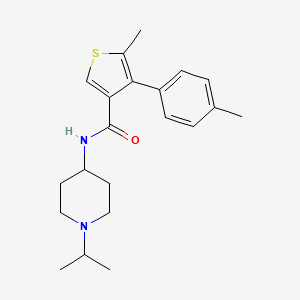![molecular formula C25H21NO2 B4885458 N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to changes in cellular processes, such as cell proliferation and differentiation. Additionally, N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects:
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in cell signaling pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation and differentiation. Additionally, N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
实验室实验的优点和局限性
One advantage of using N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. Additionally, its ability to induce apoptosis in certain cancer cell lines makes it a valuable tool for investigating potential cancer therapies. However, one limitation of using N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide. One potential direction is to investigate its potential use as a cancer therapy. Its ability to induce apoptosis in certain cancer cell lines makes it a promising candidate for further study. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific enzymes. This understanding could lead to the development of more targeted therapies for a range of diseases.
合成方法
The synthesis method for N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide involves several steps. First, 2-hydroxy-1-naphthaldehyde is reacted with 4-methylbenzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with benzoyl chloride to form the final product, N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide.
科学研究应用
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide has been used in a variety of scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in cell signaling pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation and differentiation.
属性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-17-11-13-19(14-12-17)24(26-25(28)20-8-3-2-4-9-20)23-21-10-6-5-7-18(21)15-16-22(23)27/h2-16,24,27H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHBHDJURJEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxynaphthalen-1-yl)(p-tolyl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)